2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid
Overview
Description
2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid is a stable isotope-labeled compound of citric acid, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine. The molecular formula of citric acid-13C6 is C6H8O7, and it has a molecular weight of 198.08 g/mol .
Mechanism of Action
Target of Action
Citric acid-13C6, a tricarboxylic acid enriched with 13C isotopes, is a weak organic acid found in citrus fruits . It primarily targets metabolic pathways in the body, including the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid (TCA) cycle . The TCA cycle is a key metabolic pathway that connects carbohydrate, fat, and protein metabolism. The molecules that feed into the TCA cycle include pyruvate, fatty acids, and amino acids .
Mode of Action
Citric acid-13C6, like its unlabeled counterpart, plays a crucial role in the TCA cycle. Each turn of the cycle involves the input of one acetyl-CoA molecule (which can be thought of as a two-carbon fragment of a carbohydrate, fat, or protein), and the output of two molecules of carbon dioxide . This means that citric acid-13C6, once it enters the TCA cycle, will contribute to the generation of energy in the form of ATP (adenosine triphosphate). It’s also involved in the transfer of electrons to NAD+ and FAD, forming NADH and FADH2, which are used in the electron transport chain to generate more ATP .
Biochemical Pathways
The TCA cycle is the primary pathway affected by citric acid-13C6. This cycle is central to aerobic respiration in cells, where it serves to oxidize acetyl-CoA molecules derived from carbohydrates, fats, and proteins into carbon dioxide . In addition, it provides precursors for many biosynthetic pathways and leads to the production of ATP via the electron transport chain .
Pharmacokinetics
As for excretion, citric acid and its metabolites may be eliminated via the kidneys .
Result of Action
The action of citric acid-13C6 in the TCA cycle results in the production of ATP, which is the main energy currency of cells. This supports various cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis . Additionally, intermediates of the TCA cycle serve as precursors for the biosynthesis of various important compounds, including amino acids, lipids, and heme .
Action Environment
The action of citric acid-13C6 is influenced by various environmental factors. For instance, the availability of other substrates (such as glucose, fatty acids, and amino acids), the presence of oxygen, and the overall energy status of the cell can all affect the rate at which citric acid-13C6 is metabolized in the TCA cycle . Furthermore, certain conditions, such as hypoxia (low oxygen levels), can limit the activity of the TCA cycle and thus the action of citric acid-13C6 .
Biochemical Analysis
Biochemical Properties
Citric acid-13C6, like its unlabeled counterpart, plays a pivotal role in the Citric Acid Cycle . This cycle is a series of chemical reactions that generates energy through the oxidation of acetate, derived from carbohydrates, fats, and proteins into carbon dioxide . The cycle involves eight major steps, starting with the combination of acetyl CoA and oxaloacetate to form a six-carbon molecule called citrate . Enzymes such as citrate synthase play a key role in these reactions .
Cellular Effects
The Citric Acid Cycle, in which Citric acid-13C6 participates, is central to cellular respiration . It influences cell function by providing the cell with energy in the form of ATP, NADH, and FADH2 . These energy-rich molecules are used in various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The mechanism of action of Citric acid-13C6 involves its participation in the Citric Acid Cycle . It binds to the enzyme citrate synthase, which catalyzes the condensation of acetyl CoA and oxaloacetate to form citrate . This enzyme is regulated by the ratios of ATP: ADP and NADH: NAD, and is inhibited by high concentrations of ATP and NADH .
Temporal Effects in Laboratory Settings
The effects of Citric acid-13C6 over time in laboratory settings would mirror those of the Citric Acid Cycle. The cycle is a continuous process that occurs as long as the cell has a supply of acetyl CoA and is able to produce sufficient energy for its needs .
Dosage Effects in Animal Models
The dosage effects of Citric acid-13C6 in animal models have not been specifically studied. It is known that the Citric Acid Cycle, in which Citric acid-13C6 is involved, is essential for energy production in all cells, and disruptions to this cycle can have significant effects on cellular function .
Metabolic Pathways
Citric acid-13C6 is involved in the Citric Acid Cycle, a key metabolic pathway . This cycle involves a series of reactions that result in the oxidation of acetate into carbon dioxide . Enzymes such as citrate synthase and others are involved in these reactions .
Transport and Distribution
Citric acid-13C6, as a part of the Citric Acid Cycle, is primarily located within the mitochondrial matrix of eukaryotic cells . The transport and distribution of Citric acid-13C6 within cells and tissues would follow the same pathways as other metabolites involved in the Citric Acid Cycle .
Subcellular Localization
Citric acid-13C6 is localized within the mitochondria, where the Citric Acid Cycle takes place . This subcellular localization is crucial for its role in energy production and other cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of glucose using microorganisms such as Aspergillus niger. The process involves the incorporation of carbon-13 labeled glucose into the citric acid cycle, resulting in the production of citric acid-13C6. The reaction conditions typically include a controlled pH, temperature, and nutrient supply to optimize the yield of the labeled compound .
Industrial Production Methods: Industrial production of citric acid-13C6 follows similar fermentation processes but on a larger scale. The use of bioreactors allows for the precise control of environmental conditions, ensuring high yields and purity of the labeled citric acid. The product is then purified through crystallization and other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying metabolic pathways and enzyme activities.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as ammonia or amines, leading to the formation of amides or other derivatives.
Major Products Formed: The major products formed from these reactions include various intermediates and derivatives of citric acid, which are useful for studying biochemical pathways and developing new pharmaceuticals .
Scientific Research Applications
2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid is extensively used in scientific research due to its ability to trace metabolic pathways and study enzyme mechanisms. Some of its key applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Helps in understanding metabolic processes and energy production in cells by tracing the citric acid cycle.
Medicine: Used in drug metabolism studies to track the distribution and breakdown of pharmaceuticals in the body.
Industry: Employed in the development of new materials and as a standard in analytical chemistry
Comparison with Similar Compounds
Citric Acid: The non-labeled version of citric acid, commonly found in citrus fruits and used as a food additive.
Malic Acid: Another tricarboxylic acid involved in the citric acid cycle, used in food and beverage industries.
Tartaric Acid: A dicarboxylic acid used in baking and winemaking.
Uniqueness of Citric Acid-13C6: The primary uniqueness of citric acid-13C6 lies in its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it invaluable for research applications that require detailed understanding of metabolic pathways and molecular interactions .
Properties
IUPAC Name |
2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)[13C]([13CH2][13C](=O)O)([13C](=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584439 | |
Record name | 2-Hydroxy(~13~C_3_)propane-1,2,3-(~13~C_3_)tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287389-42-8 | |
Record name | 2-Hydroxy(~13~C_3_)propane-1,2,3-(~13~C_3_)tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287389-42-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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